

sitravatinib pharmacokinetics half-life absorption

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Compound Focus: Sitravatinib

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Sitravatinib Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic data for **sitravatinib** from a Phase 1/1b study in patients with advanced solid tumors [1] [2] [3].

Parameter	Findings
Absorption & Administration	Orally administered under fasted conditions [2] [3]. Steadily absorbed with dose-proportional exposure [4].
Terminal Elimination Half-life ($t_{1/2}$)	42.1 to 51.5 hours [1] [2] [3].
Dosing Regimen	Once daily (QD) [2] [3].
Maximum Tolerated Dose (MTD)	150 mg daily [1] [3].
Recommended Dose	120 mg daily (established in Phase 1b for better tolerability) [1] [2] [3].

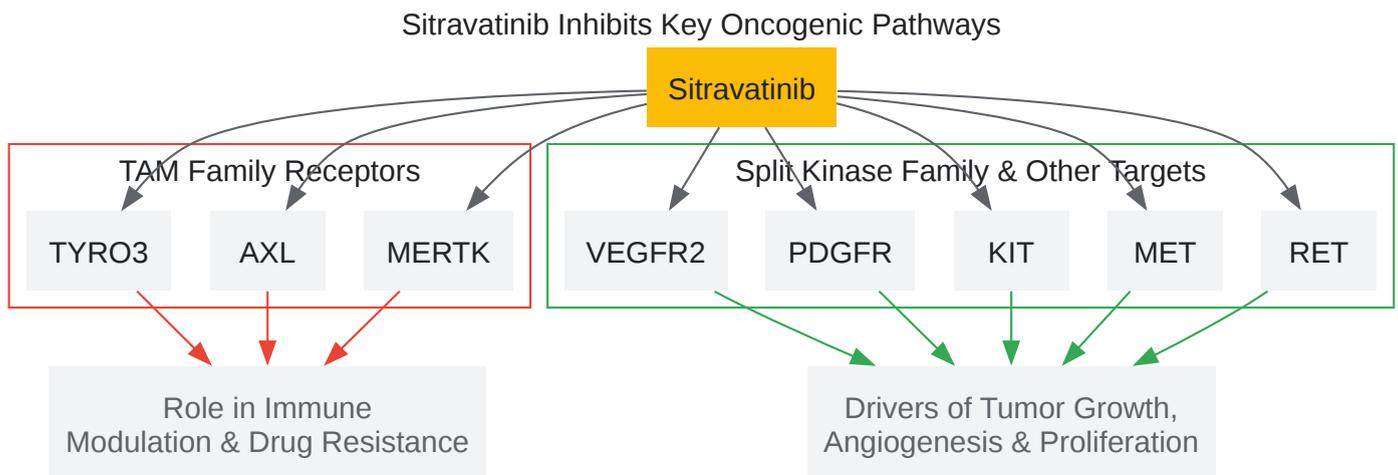
Key Experimental Methodology

The pharmacokinetic data was generated from a **multicenter, open-label, Phase 1/1b clinical trial** (NCT02219711) [1] [3].

- **Study Design:** The trial included a **Pharmacokinetic (PK) Lead-in Period**. Patients received a single oral dose of **sitravatinib** (ranging from 10 mg to 200 mg) under fasted conditions, followed by plasma sample collection for 3 to 7 days. After this, patients commenced daily dosing [2] [3].
- **Blood Sampling for PK Analysis:** After a single dose, plasma samples were collected pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 168 hours). Trough samples were also collected after multiple doses [2] [3].
- **Bioanalytical Method:** Plasma concentrations of **sitravatinib** were quantified using a validated assay, with a lower limit of quantification of 0.05 ng/mL [2] [3].
- **PK Analysis:** Parameters, including half-life, were determined using **noncompartmental analysis** [2] [3].

Sitravatinib's Target Spectrum

Sitravatinib is a spectrum-selective tyrosine kinase inhibitor. Its primary targets and their proposed roles are summarized below [1] [4] [5].



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Interpretation of Pharmacokinetic Data

- **Clinical Implications of Half-life:** A half-life of approximately two days supports a **once-daily dosing regimen** [6]. This long half-life also suggests a potential for **drug accumulation** until steady state is reached, which is a critical consideration for dosing schedule design and toxicity management.
- **Mechanistic Rationale for Efficacy:** The broad targeting of multiple RTKs provides a rationale for using **sitravatinib** to overcome resistance to first-line antiangiogenic therapies. Preclinical models show that resistance to VEGFR inhibitors can lead to upregulation of alternative pathways, such as those involving MET and AXL, which **sitravatinib** is positioned to block simultaneously [4] [5].

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